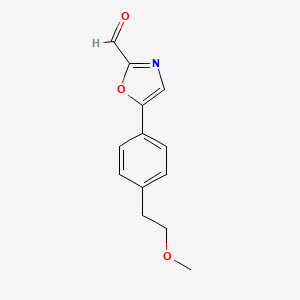
3-(2'-FluorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of both organozinc and organobromine compounds, making it highly versatile in organic synthesis. The compound has the molecular formula C13H10BrFOZn and a molecular weight of 346.5138 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’-Fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(2’-Fluorobenzyloxy)bromobenzene+Zn→3-(2’-Fluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2’-Fluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and sulfonates. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands like triphenylphosphine. The reactions are usually performed under an inert atmosphere at elevated temperatures.
Addition Reactions: Electrophiles such as aldehydes, ketones, and imines are commonly used. The reactions are typically carried out at low to moderate temperatures to control the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product is typically a substituted aromatic compound. In coupling reactions, the product is a biaryl or a more complex aromatic system. In addition reactions, the product is usually an alcohol, amine, or other functionalized organic molecule.
Applications De Recherche Scientifique
3-(2’-Fluorobenzyloxy)phenylzinc bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly useful in the synthesis of complex aromatic compounds and natural products.
Biology: It can be used to modify biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable tool for industrial applications.
Mécanisme D'action
The mechanism of action of 3-(2’-Fluorobenzyloxy)phenylzinc bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions The compound can donate electrons to form new bonds with electrophiles or accept electrons from nucleophiles to form new bonds The molecular targets and pathways involved depend on the specific reaction and conditions used
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2’-Chlorobenzyloxy)phenylzinc bromide
- 3-(2’-Bromobenzyloxy)phenylzinc bromide
- 3-(2’-Methoxybenzyloxy)phenylzinc bromide
Comparison
3-(2’-Fluorobenzyloxy)phenylzinc bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methoxy analogs, the fluorine atom can enhance the compound’s reactivity and selectivity in certain reactions. The fluorine atom’s electronegativity can stabilize negative charges and influence the compound’s behavior in nucleophilic and electrophilic reactions. This makes 3-(2’-Fluorobenzyloxy)phenylzinc bromide a valuable reagent in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C13H10BrFOZn |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
MHPCPEOQNSWWSU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



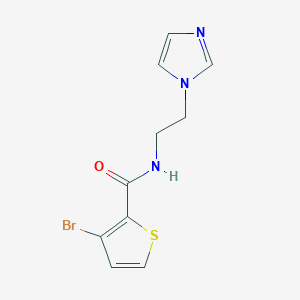
![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

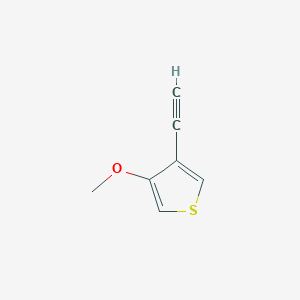
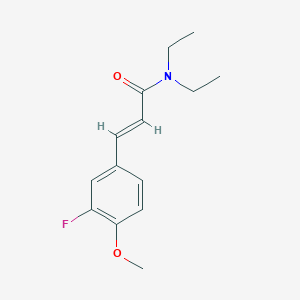
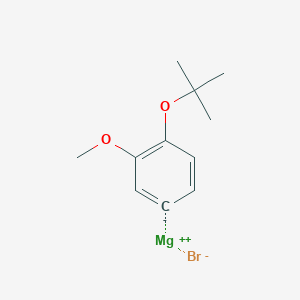

![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)



